

# Quantifying Fba 185 Concentration in Solutions: Application Notes and Protocols

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## Compound of Interest

Compound Name: Fba 185

Cat. No.: B080080

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## Introduction

**Fba 185** is a fibronectin-binding protein expressed by *Streptococcus pyogenes*, a significant human pathogen. As a member of the adhesin family of proteins, **Fba 185** plays a crucial role in the initial stages of infection by mediating attachment to host cells.<sup>[1][2]</sup> This adhesion is facilitated by the protein's ability to bind to fibronectin, an extracellular matrix glycoprotein, which can then bridge the bacterium to host cell integrins.<sup>[3][4][5]</sup> The ability to accurately quantify the concentration of soluble **Fba 185** in various solutions is essential for a range of research applications, including studies on bacterial pathogenesis, virulence factor characterization, and the development of novel anti-infective therapies.

This document provides detailed application notes and protocols for the quantification of **Fba 185** concentration in solutions using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it outlines the signaling pathway initiated by **Fba 185**-mediated adhesion to host cells.

## Quantitative Data Summary

The following table provides a template for summarizing quantitative data obtained from the **Fba 185** sandwich ELISA.

Sample ID	Sample Description	Dilution Factor	OD450 (Replicate 1)	OD450 (Replicate 2)	OD450 (Replicate 3)	Mean OD450	Calculated Concentration (ng/mL)
Standard 1	1000 ng/mL Fba 185	N/A	1000				
Standard 2	500 ng/mL Fba 185	N/A	500				
Standard 3	250 ng/mL Fba 185	N/A	250				
Standard 4	125 ng/mL Fba 185	N/A	125				
Standard 5	62.5 ng/mL Fba 185	N/A	62.5				
Standard 6	31.25 ng/mL Fba 185	N/A	31.25				
Standard 7	15.625 ng/mL Fba 185	N/A	15.625				
Blank	Assay Diluent	N/A	0				
Sample A	e.g., Bacterial culture	1:10					

	supernatant	
Sample B	e.g., Purified protein fraction	1:100
Control 1	Negative control sample	N/A

## Experimental Protocols

### Principle of the Assay

The sandwich ELISA is a highly sensitive and specific method for quantifying a target antigen. In this assay, a capture antibody specific for **Fba 185** is immobilized on the surface of a microplate well. The sample containing **Fba 185** is then added, and the **Fba 185** protein is captured by the antibody. After washing away unbound material, a second, enzyme-conjugated detection antibody that also recognizes **Fba 185** is added, forming a "sandwich" with the **Fba 185** protein. A substrate for the enzyme is then added, resulting in a colorimetric change that is proportional to the amount of **Fba 185** present in the sample. The concentration is determined by comparing the optical density of the sample to a standard curve generated with known concentrations of purified **Fba 185**.<sup>[6][7]</sup>

### Materials and Reagents

- High-binding 96-well microplate
- Purified **Fba 185** protein standard
- Capture Antibody: Rabbit anti-**Fba 185** polyclonal antibody
- Detection Antibody: Mouse anti-**Fba 185** monoclonal antibody, biotinylated
- Streptavidin-HRP (Horseradish Peroxidase)
- Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

- Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
- Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)
- Assay Diluent: PBS with 0.5% BSA and 0.05% Tween-20
- Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution: 2 N H<sub>2</sub>SO<sub>4</sub>
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Incubator

## Protocol: Sandwich ELISA for Fba 185 Quantification

- Plate Coating:
  1. Dilute the capture antibody (Rabbit anti-**Fba 185**) to a final concentration of 2 µg/mL in Coating Buffer.
  2. Add 100 µL of the diluted capture antibody to each well of the 96-well microplate.
  3. Cover the plate and incubate overnight at 4°C.
- Blocking:
  1. Aspirate the coating solution from the wells.
  2. Wash the plate three times with 200 µL of Wash Buffer per well.
  3. Add 200 µL of Blocking Buffer to each well.
  4. Cover the plate and incubate for 1-2 hours at room temperature.
- Sample and Standard Incubation:

1. Prepare a serial dilution of the purified **Fba 185** standard in Assay Diluent to generate a standard curve (e.g., 1000 ng/mL to 15.625 ng/mL).
  2. Prepare dilutions of your unknown samples in Assay Diluent.
  3. Aspirate the Blocking Buffer and wash the plate three times with Wash Buffer.
  4. Add 100  $\mu$ L of the standards and diluted samples to the appropriate wells.
  5. Cover the plate and incubate for 2 hours at room temperature.
- Detection Antibody Incubation:
    1. Aspirate the samples and standards and wash the plate three times with Wash Buffer.
    2. Dilute the biotinylated detection antibody (Mouse anti-**Fba 185**) to a final concentration of 1  $\mu$ g/mL in Assay Diluent.
    3. Add 100  $\mu$ L of the diluted detection antibody to each well.
    4. Cover the plate and incubate for 1 hour at room temperature.
  - Streptavidin-HRP Incubation:
    1. Aspirate the detection antibody solution and wash the plate three times with Wash Buffer.
    2. Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
    3. Add 100  $\mu$ L of the diluted Streptavidin-HRP to each well.
    4. Cover the plate and incubate for 30 minutes at room temperature in the dark.
  - Signal Development and Measurement:
    1. Aspirate the Streptavidin-HRP solution and wash the plate five times with Wash Buffer.
    2. Add 100  $\mu$ L of TMB Substrate Solution to each well.

3. Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change has occurred.
  4. Stop the reaction by adding 50  $\mu$ L of Stop Solution to each well.
  5. Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
- Data Analysis:
    1. Subtract the mean absorbance of the blank wells from the mean absorbance of the standards and samples.
    2. Plot a standard curve of the mean absorbance versus the known concentrations of the **Fba 185** standards.
    3. Determine the concentration of **Fba 185** in the samples by interpolating their mean absorbance values from the standard curve.
    4. Multiply the calculated concentration by the sample dilution factor to obtain the final concentration of **Fba 185** in the original sample.

## Visualizations

### Experimental Workflow for Fba 185 Quantification

Caption: Workflow for the quantification of **Fba 185** using a sandwich ELISA.

### Fba-Mediated Host Cell Signaling Pathway

Caption: Signaling cascade initiated by **Fba 185** binding to host cells.

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